molecular formula C23H27FN4O3 B583758 Risperidone Pyrimidinone-N-oxide(Risperidone impurity) CAS No. 1301724-91-3

Risperidone Pyrimidinone-N-oxide(Risperidone impurity)

Cat. No.: B583758
CAS No.: 1301724-91-3
M. Wt: 426.492
InChI Key: KDVKWCIHWLGWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Risperidone Pyrimidinone-N-oxide is an impurity of Risperidone . Risperidone is a combined serotonin (5-HT2) and dopamine (D2) receptor antagonist . The molecular formula of Risperidone Pyrimidinone-N-oxide is C23H27FN4O3 and its molecular weight is 426.5 .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Chemical Reactions Analysis

Pyrimidinone derivatives, such as Risperidone Pyrimidinone-N-oxide, have been shown to undergo various chemical reactions. For instance, singlet excited (6-4) moieties form Dewar valence isomers as well as triplet excitations . Emphasis is laid on its ability to abstract hydrogen atoms from alcohols and carbohydrates .

Scientific Research Applications

Pharmacological Profile and Mechanism of Action

Risperidone is an atypical antipsychotic with high affinity for serotonin (5-HT2A) and dopamine (D2) receptors. It has been developed to address both the positive and negative symptoms of schizophrenia, with a focus on minimizing extrapyramidal side effects typical of first-generation antipsychotics. This action is due to its selective antagonism, which potentially involves less risk of inducing neurological side effects while improving psychiatric symptoms (Grant & Fitton, 1994).

Therapeutic Potential Beyond Schizophrenia

Risperidone has been approved for use in bipolar mania and is effective as both monotherapy and adjunctive therapy. It significantly improves moderate to severe bipolar mania and global functioning over short-term administration, demonstrating its versatility beyond schizophrenia treatment (Fenton & Scott, 2005).

Implications for Drug Interactions and Safety

The drug's interaction profile is relatively benign, with a low potential for metabolic drug interactions. This suggests that risperidone can be safely used in polypharmacy regimes, common in patients with co-morbid psychiatric and medical illnesses, with minimal concern for adverse drug-drug interactions (DeVane & Nemeroff, 2001).

Use in Behavioral and Psychological Symptoms of Dementia (BPSD)

Risperidone has shown efficacy in managing BPSD in the elderly, a significant concern in dementia care. It offers a therapeutic advantage in treating aggression, psychosis, and other behavioral disturbances associated with dementia, presenting a well-tolerated option for this sensitive population (Bhana & Spencer, 2000).

Mechanism of Action

Target of Action

Risperidone Pyrimidinone-N-oxide primarily targets the serotoninergic 5-HT2 and dopaminergic D2 receptors in the brain . These receptors play a crucial role in mood regulation and mental health conditions, including schizophrenia and bipolar disorder .

Mode of Action

Risperidone Pyrimidinone-N-oxide interacts with its targets by inhibiting the activity of dopaminergic D2 receptors and serotoninergic 5-HT2A receptors in the brain . This compound binds with a very high affinity to 5-HT2A receptors, approximately 10-20 fold greater than its binding affinity to D2 receptors . This interaction results in a reduction of overactivity in central mesolimbic and mesocortical pathways, which are thought to be caused by an excess of dopaminergic D2 and serotoninergic 5-HT2A activity .

Biochemical Pathways

The action of Risperidone Pyrimidinone-N-oxide affects several biochemical pathways. It has been shown to normalize increased inflammatory parameters and restore anti-inflammatory pathways in a model of neuroinflammation . This includes the expression of inflammatory cytokines, interleukin (IL)-1β and tumour necrosis factor (TNF)-α, and the activity of the inducible inflammatory enzymes nitric oxide synthase and cyclooxygenase . Additionally, it affects the p38 mitogen-activated protein kinase (MAPK) pathway and the inflammatory nuclear transcription factor κB .

Pharmacokinetics

Risperidone Pyrimidinone-N-oxide is completely absorbed after oral administration, reaching peak plasma concentrations within 1 to 2 hours . The absolute oral bioavailability of this compound is 70% . It is extensively metabolized by hepatic cytochrome P450 2D6 isozyme to 9-hydroxyrisperidone, which has approximately the same receptor binding affinity as Risperidone . One week after administration, 70% of the dose is excreted in the urine and 14% in the feces .

Result of Action

The molecular and cellular effects of Risperidone Pyrimidinone-N-oxide’s action include a preventive effect on the anti-inflammatory arm of the homeostatic mechanism controlling inflammation . This suggests a possible protective effect of Risperidone Pyrimidinone-N-oxide on brain cells .

Safety and Hazards

Risperidone, the parent compound of Risperidone Pyrimidinone-N-oxide, is classified as Acute toxicity, Oral (Category 3), H301, meaning it is toxic if swallowed . Precautionary measures include washing hands, forearms, and face thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a doctor immediately if swallowed .

Future Directions

Newer formulations of Risperidone are being developed that offer advantages over currently available Risperidone-based long-acting injections . These new formulations do not require loading doses or concurrent oral Risperidone, and some can be given at extended intervals . This suggests potential future directions for the development of Risperidone Pyrimidinone-N-oxide and other Risperidone impurities.

Biochemical Analysis

Biochemical Properties

Risperidone Pyrimidinone-N-oxide interacts with various enzymes and proteins. It is metabolized primarily by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone, to a lesser extent by CYP3A4 and CYP3A5 . The interactions of Risperidone Pyrimidinone-N-oxide with these enzymes are crucial for its metabolic pathway .

Cellular Effects

Risperidone Pyrimidinone-N-oxide influences various cellular processes. It has been found to normalize increased inflammatory parameters and restore anti-inflammatory pathways in a model of neuroinflammation . This suggests that Risperidone Pyrimidinone-N-oxide may have potential anti-inflammatory effects on cells.

Molecular Mechanism

The molecular mechanism of Risperidone Pyrimidinone-N-oxide involves its binding to D2 dopaminergic receptors and 5-HT2A serotonergic receptors in the brain . This binding is thought to reduce overactivity of central mesolimbic pathways and mesocortical pathways, which are believed to be caused by an excess of dopaminergic D2 and serotonergic 5-HT2A activity .

Temporal Effects in Laboratory Settings

The effects of Risperidone Pyrimidinone-N-oxide change over time in laboratory settings. For instance, it has been observed that the plasma drug concentrations of Risperidone Pyrimidinone-N-oxide vary hugely among individuals . This suggests that the effects of Risperidone Pyrimidinone-N-oxide on cellular function may also vary over time.

Dosage Effects in Animal Models

In animal models, the effects of Risperidone Pyrimidinone-N-oxide vary with different dosages. Both risperidone and its active metabolite paliperidone exhibited notable metabolic side-effects that were dose-dependent . This suggests that the dosage of Risperidone Pyrimidinone-N-oxide can significantly influence its effects.

Metabolic Pathways

Risperidone Pyrimidinone-N-oxide is involved in several metabolic pathways. It undergoes alicyclic hydroxylation of the tetrahydropyrido-pyrimidinone ring at the 7- and 9-positions, and oxidative N-dealkylation, resulting in two acidic metabolites .

Transport and Distribution

Risperidone Pyrimidinone-N-oxide is transported and distributed within cells and tissues. It is 90.0% bound in human plasma, 88.2% in rat plasma, and 91.7% in dog plasma . This suggests that Risperidone Pyrimidinone-N-oxide interacts with various transporters or binding proteins within cells and tissues.

Subcellular Localization

It is known that the subcellular location of a protein provides valuable insights into its functionalities, the functioning of the cell, and its possible interactions with other proteins .

Properties

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-1-oxido-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O3/c1-15-18(23(29)27-10-3-2-4-21(27)28(15)30)9-13-26-11-7-16(8-12-26)22-19-6-5-17(24)14-20(19)31-25-22/h5-6,14,16H,2-4,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVKWCIHWLGWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=[N+]1[O-])CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.